molecular formula C19H22N6O3 B2378729 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide CAS No. 851940-93-7

2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide

Cat. No. B2378729
M. Wt: 382.424
InChI Key: SZZZMVNGDUCZOM-UHFFFAOYSA-N
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Description

The compound “2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. The molecular weight of a similar compound is 397.428 Da .

Scientific Research Applications

Structural and Properties Study

The compound shows interesting structural aspects when interacting with other chemicals. For instance, isoquinoline derivatives exhibit diverse behaviors when treated with different acids, leading to the formation of gels or crystalline solids. These structural properties are crucial for understanding the compound's potential applications in scientific research (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Derivative Formation

The synthesis processes of isoquinoline derivatives have been studied extensively. This research highlights the versatility of isoquinoline compounds in forming various derivatives, which is significant for exploring new compounds and their potential applications in various fields (Murayama, 1958).

Cyclisation and Derivative Synthesis

The compound's ability to undergo cyclisation and form various derivatives is a key area of research. This demonstrates the compound's potential as a precursor in synthesizing diverse chemical structures, which could be useful in developing new materials or drugs (King, 2007).

Analgesic, Antihypoxic, and Antimicrobial Activity

Research has explored the synthesis of certain isoquinoline derivatives and their potential analgesic, antihypoxic, and antimicrobial activities. These studies open up possibilities for the compound's use in medical research, particularly in developing new therapeutic agents (Mikhailovskii et al., 2020).

Antifungal Agents

Some derivatives of the compound have shown potential as antifungal agents. This aspect of research is particularly relevant in the development of new treatments for fungal infections, highlighting the compound's significance in pharmaceutical research (Bardiot et al., 2015).

Muscarinic Agonist Activity

The compound's derivatives have been studied for their muscarinic agonist activity. This research is important for understanding how these compounds can interact with biological systems, especially in the context of neurological functions and treatments (Pukhalskaya et al., 2010).

Anticancer Activity

Some isoquinoline derivatives have been explored for their anticancer activity. This research is crucial in the ongoing search for new and effective cancer treatments, showing the compound's potential role in oncological research (Ambros, Angerer, & Wiegrebe, 1988).

properties

IUPAC Name

2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-22-17-16(18(27)23(2)19(22)28)25(10-14(20)26)15(21-17)11-24-8-7-12-5-3-4-6-13(12)9-24/h3-6H,7-11H2,1-2H3,(H2,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZZMVNGDUCZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide

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